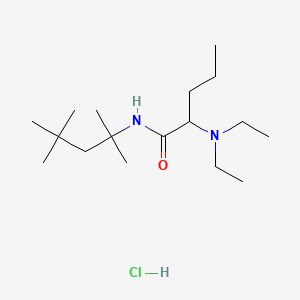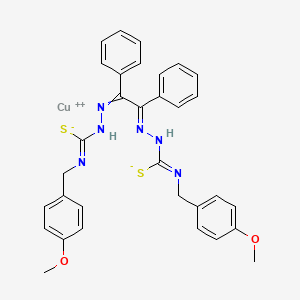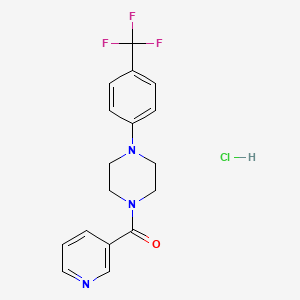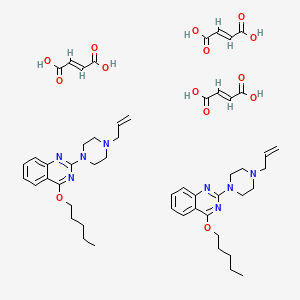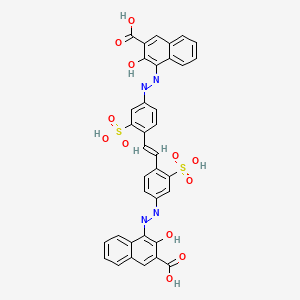
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
化学反応の分析
Types of Reactions
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
作用機序
The mechanism of action of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also form complexes with metal ions, which can further influence its behavior and applications.
類似化合物との比較
Similar Compounds
- 4-[(3-Carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-1-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific arrangement of azo groups and sulfonic acid groups, which confer distinct color properties and stability. Compared to similar compounds, it offers a broader range of applications in various fields due to its enhanced stability and vibrant color.
特性
CAS番号 |
6276-96-6 |
|---|---|
分子式 |
C36H24N4O12S2 |
分子量 |
768.7 g/mol |
IUPAC名 |
4-[[4-[(E)-2-[4-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C36H24N4O12S2/c41-33-27(35(43)44)15-21-5-1-3-7-25(21)31(33)39-37-23-13-11-19(29(17-23)53(47,48)49)9-10-20-12-14-24(18-30(20)54(50,51)52)38-40-32-26-8-4-2-6-22(26)16-28(34(32)42)36(45)46/h1-18,41-42H,(H,43,44)(H,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,39-37?,40-38? |
InChIキー |
BDXUBDHCCBUMEP-MQJWSLAISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



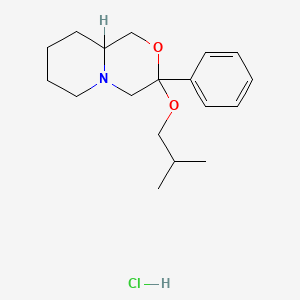
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)


